9(10H)-Acridinone, 4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 4-hydroxy- is a derivative of acridine, a heterocyclic organic compound This compound is characterized by the presence of a hydroxyl group at the 4th position and a ketone group at the 9th position of the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 4-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with formic acid, followed by cyclization to form the acridinone core. The hydroxylation at the 4th position can be achieved through various methods, including direct hydroxylation using oxidizing agents or via intermediate steps involving protection and deprotection strategies.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 4-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, catalytic processes, and the use of green chemistry principles to minimize environmental impact.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 4-hydroxy- can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxyacridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
- Quinone derivatives from oxidation.
- Hydroxyacridine derivatives from reduction.
- Various substituted acridines from electrophilic substitution.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, 4-hydroxy- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar in structure but with a quinoline core.
4-Hydroxycoumarin: Contains a coumarin core and is known for its anticoagulant properties.
4-Hydroxy-2-pyrone: A pyrone derivative with diverse biological activities.
Uniqueness: 9(10H)-Acridinone, 4-hydroxy- is unique due to its acridine core, which provides distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
31231-39-7 |
---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-hydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-5-9-12(11)14-10-6-2-1-4-8(10)13(9)16/h1-7,15H,(H,14,16) |
InChI Key |
IHQWDTIWYJZZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.